
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP is a photoactivatable probe that can be used to study protein structure and interactions in solution.
作用機序
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is a photoactivatable probe that works by generating reactive oxygen species (ROS) when activated by UV light. These ROS then react with solvent-exposed amino acid residues on a protein surface, resulting in the covalent modification of these residues. The exact mechanism of this process is still under investigation, but it is believed that the ROS generated by this compound react with amino acid side chains to form radicals, which then react with nearby amino acid residues to form covalent adducts.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on proteins, making it an ideal tool for studying protein structure and interactions in solution. This compound has been used to study a wide range of proteins, including enzymes, receptors, and transporters, and has been shown to be effective in identifying specific protein regions that are involved in protein-protein interactions or ligand binding.
実験室実験の利点と制限
One of the main advantages of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol is its ability to selectively modify solvent-exposed amino acid residues on a protein surface, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding. This compound is also relatively easy to use and can be applied to a wide range of proteins. However, this compound does have some limitations, including its sensitivity to UV light and its potential for non-specific modification of amino acid residues.
将来の方向性
There are several future directions for the use of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol in scientific research. One area of interest is the development of new this compound analogs that can selectively modify specific amino acid residues on a protein surface. Another area of interest is the use of this compound in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and interactions. Additionally, the use of this compound in live cell imaging could provide new insights into protein function and localization. Overall, this compound has the potential to be a valuable tool for studying protein structure and interactions in solution, and further research in this area is warranted.
合成法
The synthesis of (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting intermediate is then reacted with a reducing agent to produce this compound. The overall yield of this synthesis is around 50%, and the purity of the final product can be improved through chromatography.
科学的研究の応用
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol has been used in a variety of scientific research applications, including protein structure analysis, protein-protein interaction studies, and ligand binding assays. This compound works by covalently modifying solvent-exposed amino acid residues on a protein surface when it is activated by UV light. This modification can then be detected using mass spectrometry, allowing for the identification of specific protein regions that are involved in protein-protein interactions or ligand binding.
特性
CAS番号 |
179249-18-4 |
|---|---|
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC名 |
(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1 |
InChIキー |
ZVCCBLHUZGVITQ-VIFPVBQESA-N |
異性体SMILES |
C#C[C@@H](C1=CC(=CC=C1)F)O |
SMILES |
C#CC(C1=CC(=CC=C1)F)O |
正規SMILES |
C#CC(C1=CC(=CC=C1)F)O |
同義語 |
Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



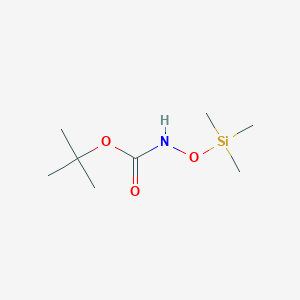
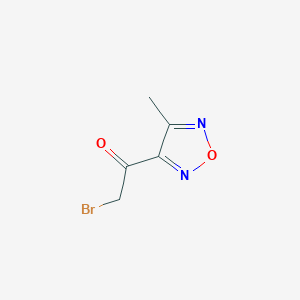
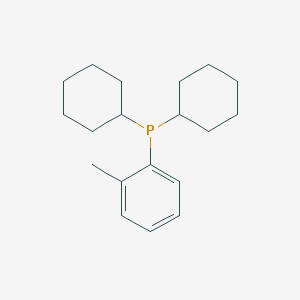


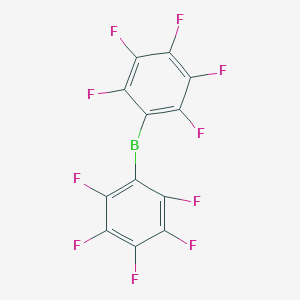
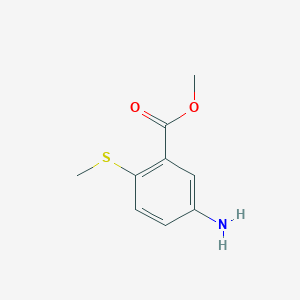


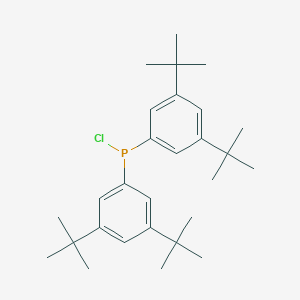

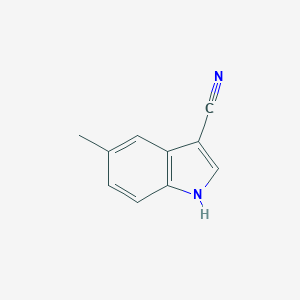
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)